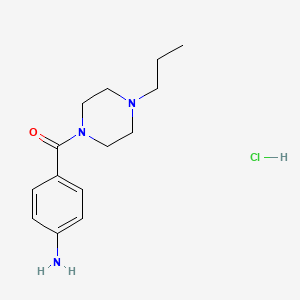
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride is a chemical compound with a complex structure that includes an aminophenyl group and a propylpiperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride typically involves the reaction of 4-aminophenyl with 4-propylpiperazine under specific conditions. One common method includes the use of tetrahydrofuran (THF) as a solvent and nickel as a catalyst. The reaction is carried out at room temperature for about 20 hours, resulting in a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and high-purity production of this compound.
Chemical Reactions Analysis
Types of Reactions
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, nickel, and various solvents like THF. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act on specific molecular targets, offering possibilities for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(4-aminophenyl)phenylmethanone: This compound has a similar aminophenyl group but lacks the propylpiperazinyl group.
(4-aminophenyl)(cyclopropyl)methanone: This compound includes a cyclopropyl group instead of a propylpiperazinyl group.
Uniqueness
The uniqueness of (4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride lies in its specific combination of functional groups. This combination allows for unique interactions and applications that are not possible with similar compounds.
Properties
CAS No. |
21312-45-8 |
|---|---|
Molecular Formula |
C14H22ClN3O |
Molecular Weight |
283.80 g/mol |
IUPAC Name |
(4-aminophenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C14H21N3O.ClH/c1-2-7-16-8-10-17(11-9-16)14(18)12-3-5-13(15)6-4-12;/h3-6H,2,7-11,15H2,1H3;1H |
InChI Key |
OELIAAKPBHJIQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















